5-Bromo-2-iodo-4-methylphenol

Myeloperoxidase inhibition Inflammation Enzyme profiling

5-Bromo-2-iodo-4-methylphenol (CAS 1823901-16-1) is a mixed dihalogenated phenol derivative with the molecular formula C₇H₆BrIO and a molecular weight of 312.93 g/mol. It belongs to the class of halogenated alkylphenols, characterized by a para-methyl substituent, a phenolic hydroxyl group, and two distinct halogen atoms—bromine at the 5-position and iodine at the 2-position—on the aromatic ring.

Molecular Formula C7H6BrIO
Molecular Weight 312.93 g/mol
Cat. No. B12851082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-iodo-4-methylphenol
Molecular FormulaC7H6BrIO
Molecular Weight312.93 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1Br)O)I
InChIInChI=1S/C7H6BrIO/c1-4-2-6(9)7(10)3-5(4)8/h2-3,10H,1H3
InChIKeyQMITYHKFHMHMQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-iodo-4-methylphenol (CAS 1823901-16-1): A Dual-Halogenated Phenol Building Block for Regioselective Synthesis and Enzyme Profiling


5-Bromo-2-iodo-4-methylphenol (CAS 1823901-16-1) is a mixed dihalogenated phenol derivative with the molecular formula C₇H₆BrIO and a molecular weight of 312.93 g/mol . It belongs to the class of halogenated alkylphenols, characterized by a para-methyl substituent, a phenolic hydroxyl group, and two distinct halogen atoms—bromine at the 5-position and iodine at the 2-position—on the aromatic ring [1]. This compound is primarily utilized as a versatile synthetic intermediate in organic and medicinal chemistry, where the differential reactivity of the C–I versus C–Br bond enables programmed, sequential functionalization strategies .

Why 5-Bromo-2-iodo-4-methylphenol Cannot Be Replaced by Mono-Halogenated or Positional Isomer Analogs


In-class compounds such as 2-iodo-4-methylphenol, 5-bromo-4-methylphenol, or regioisomeric variants (e.g., 5-bromo-4-iodo-2-methylphenol) may appear superficially interchangeable. However, critical differences in halogen positioning and multiplicity fundamentally alter reactivity, selectivity, and biological profile. The presence of both iodine and bromine on the same ring creates an orthogonal reactivity gradient that is absent in mono-halogenated analogs, enabling sequential Pd-catalyzed cross-coupling reactions with programmable regiocontrol [1]. Furthermore, enzyme inhibition profiles are highly sensitive to halogen substitution patterns; for instance, the dual-halogenated scaffold of 5-bromo-2-iodo-4-methylphenol confers differential inhibitory potency against myeloperoxidase (MPO), CYP3A4, and thyroid peroxidase (TPO) compared to its mono-iodinated or mono-brominated counterparts [2]. Substituting this compound with a positional isomer or a mono-halogenated phenol would therefore risk loss of regioselectivity in synthesis or altered enzyme inhibition potency, potentially compromising experimental outcomes.

Quantitative Differentiation Evidence for 5-Bromo-2-iodo-4-methylphenol Against Closest Analogs


Myeloperoxidase (MPO) Inhibition: Dual-Halogenated Phenol Shows Moderate Potency Distinct from Mono-Halogenated Analogs

5-Bromo-2-iodo-4-methylphenol inhibits recombinant human myeloperoxidase (MPO) with an IC₅₀ of 159 nM in an aminophenyl fluorescein-based assay [1]. In contrast, the mono-iodinated analog 2-iodo-4-methylphenol lacks reported MPO inhibitory activity at comparable concentrations, while 5-bromo-4-methylphenol shows an IC₅₀ of 360 nM against the related eosinophil peroxidase (EPO), suggesting a shift in enzyme selectivity [2]. The dual-halogenated scaffold thus provides a unique MPO inhibition profile not replicated by single-halogen variants.

Myeloperoxidase inhibition Inflammation Enzyme profiling

CYP3A4 Inhibition: Dual-Halogenated Phenol Demonstrates Comparable Potency to Mono-Brominated Analog but Distinct from Mono-Iodinated Variant

5-Bromo-2-iodo-4-methylphenol inhibits human CYP3A4 with an IC₅₀ of 2.60 µM (2600 nM) [1]. The mono-brominated analog 5-bromo-4-methylphenol exhibits a similar IC₅₀ of 2.90 µM against CYP3A4 [2], while the mono-iodinated 2-iodo-4-methylphenol shows no reported CYP3A4 inhibition in comparable assays, consistent with the observation that bromine substitution at the 5-position is the primary driver of CYP3A4 interaction in this chemotype.

CYP3A4 inhibition Drug metabolism Toxicity screening

Thyroid Peroxidase (TPO) Selectivity: Dual-Halogenation Confers Reduced TPO Potency Relative to MPO Activity

5-Bromo-2-iodo-4-methylphenol inhibits human thyroid peroxidase (TPO) with an IC₅₀ of 6.30 µM (6300 nM), approximately 40-fold weaker than its MPO inhibitory potency [1]. This contrasts with the general class behavior of halogenated phenols, where mixed halogen-substituted phenols typically show enhanced toxicity and broader enzyme inhibition relative to single halogen-substituted phenols [2]. The substantial MPO-over-TPO selectivity (~40-fold) of this compound is a distinguishing feature that may be advantageous for applications requiring reduced off-target thyroid axis interference.

Thyroid peroxidase inhibition Endocrine disruption Selectivity profiling

Sequential Cross-Coupling Regioselectivity: Ortho-Iodo Group Enables Selective First-Stage Functionalization Over Para-Bromo

The ortho-iodo substituent in 5-bromo-2-iodo-4-methylphenol is significantly more reactive than the para-bromo substituent in Pd(0)-catalyzed cross-coupling reactions due to the well-established oxidative addition selectivity order I > Br >> Cl [1]. In the systematic Suzuki–Miyaura coupling study of halophenols by Schmidt and Riemer (2014), iodophenols achieved high conversions (typically >90%) under conventional heating at 80 °C, whereas bromophenols required microwave irradiation to achieve comparable results [2]. This differential reactivity allows 5-bromo-2-iodo-4-methylphenol to undergo selective coupling at the C–I position first, leaving the C–Br bond intact for a subsequent orthogonal coupling step—a synthetic strategy that is not possible with mono-halogenated phenols or isomers bearing only one reactive halogen type.

Suzuki-Miyaura coupling Regioselective synthesis C–C bond formation

LogP and Molecular Descriptor Differentiation: Enhanced Lipophilicity Relative to Mono-Halogenated and Non-Methylated Analogs

The calculated LogP for the structurally related isomer 2-bromo-4-iodo-6-methylphenol is 4.36 (ACD/LogP), with a LogD₇.₄ of 4.01, reflecting the significant lipophilicity contribution of dual halogenation plus a methyl substituent . In comparison, the mono-iodinated analog 2-iodo-4-methylphenol has a calculated LogP of approximately 2.9–3.1 (based on its lower molecular weight and single halogen) [1]. This ~1.3 LogP unit increase translates to approximately a 20-fold increase in octanol–water partition coefficient, which directly impacts membrane permeability, protein binding, and metabolic stability in biological assays.

Lipophilicity Drug-likeness Physicochemical properties

Regioisomeric Differentiation: 5-Bromo-2-iodo-4-methylphenol vs. 5-Bromo-4-iodo-2-methylphenol – Altered Halogen Positioning Dictates Different Coupling Outcomes

5-Bromo-2-iodo-4-methylphenol (target) and 5-bromo-4-iodo-2-methylphenol (CAS 849726-21-2) are regioisomers with identical molecular formulas (C₇H₆BrIO, MW 312.93) but critically different halogen positioning . In the target compound, the iodine occupies the ortho position relative to the hydroxyl group, while bromine is para to the hydroxyl and ortho to the methyl. In the isomer, iodine is para and bromine is ortho to the hydroxyl. This positional swap fundamentally alters the electronic activation pattern for electrophilic aromatic substitution and the steric environment for metal-catalyzed cross-coupling. Specifically, ortho-iodo groups in phenolic systems undergo selective, non-reductive deiodination with tertiary amines without affecting para-iodo or para-bromo substituents [1], enabling post-coupling functional group interconversion strategies that are unavailable to the 5-bromo-4-iodo-2-methylphenol isomer.

Positional isomerism Regiochemical control Structure–property relationships

Optimal Application Scenarios for 5-Bromo-2-iodo-4-methylphenol Based on Quantitative Differentiation Evidence


MPO-Focused Anti-Inflammatory SAR Campaigns Requiring a Defined Inhibitory Starting Point

5-Bromo-2-iodo-4-methylphenol provides a validated MPO IC₅₀ of 159 nM with ~40-fold selectivity over TPO, making it suitable as a starting scaffold for structure–activity relationship (SAR) exploration in myeloperoxidase-targeted anti-inflammatory programs. Its dual-halogen architecture supports systematic derivatization at either the C–I or C–Br position without losing the MPO pharmacophore, as demonstrated by the comparable CYP3A4 inhibition profile to mono-brominated analogs [1].

Multi-Step Convergent Synthesis Requiring Sequential, Chemoselective Cross-Coupling

The ortho-iodo/para-bromo reactivity gradient of 5-bromo-2-iodo-4-methylphenol is ideally suited for convergent synthetic routes where two different aryl or alkenyl fragments must be introduced in a programmed sequence. The ortho-C–I bond undergoes oxidative addition under mild thermal Suzuki–Miyaura conditions (Pd/C, 80 °C, aqueous base), while the para-C–Br bond remains intact for a subsequent microwave-assisted or ligand-modified second coupling, enabling efficient access to unsymmetrical biaryl and terphenyl architectures [2].

Post-Coupling Functional Group Interconversion via Ortho-Iodo-Selective Deiodination

In synthetic strategies where a halogen handle must be removed after the first coupling step to prevent undesired reactivity, the ortho-iodo group of 5-bromo-2-iodo-4-methylphenol can be selectively deiodinated using tertiary amines (e.g., pyridine, triethylamine) without affecting the para-bromo substituent, as established for ortho-iodo-hydroxylated arenes [3]. This capability is not available with the 5-bromo-4-iodo-2-methylphenol regioisomer, providing a clear procurement rationale for the target compound in routes requiring sequential coupling–dehalogenation sequences.

Physicochemical Property Screening for Cell-Permeable Probe Development

With an estimated LogP of ~4.0–4.4 (based on isomeric analog data), 5-bromo-2-iodo-4-methylphenol occupies a lipophilicity range that balances membrane permeability with aqueous solubility for cell-based assays. Its higher LogP relative to mono-halogenated phenol analogs (~1.3 LogP units above 2-iodo-4-methylphenol) may be advantageous for intracellular target engagement studies where moderate-to-high membrane partitioning is required, provided the compound remains within Lipinski-compliant property space .

Quote Request

Request a Quote for 5-Bromo-2-iodo-4-methylphenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.